molecular formula C10H9ClO2 B3386137 (1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid CAS No. 701914-00-3

(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B3386137
CAS No.: 701914-00-3
M. Wt: 196.63 g/mol
InChI Key: FXRZNBPQNVOJTP-JGVFFNPUSA-N
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Description

(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid (CAS 701914-00-3) is a high-value chiral cyclopropane building block for professional research and industrial applications. Its molecular formula is C 10 H 9 ClO 2 and it has a molecular weight of 196.63 g/mol . The compound features a trans-configuration across the cyclopropane ring, a structural motif known to impart significant rigidity and stability to molecules, making it a valuable scaffold in drug design . This compound is of particular interest in medicinal chemistry and pharmaceutical research. While specific studies on this chlorophenyl analog are limited, research on highly similar fluorophenyl derivatives indicates that such structurally rigid, chiral cyclopropanes are investigated for their potential as sodium channel inhibitors and anti-inflammatory agents . Furthermore, the 1R,2R stereochemistry is critically important, as evidenced by studies on pyrethroid insecticides where this specific configuration was central to high biological activity, underscoring the significance of stereostructure-activity relationships in research . Patents also highlight that cyclopropane carboxylic acid derivatives are explored for pharmaceutical uses, including the treatment of inflammatory and respiratory diseases . The product is provided with a minimum purity of 97% . It is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or consumer use. Handle with care, referring to the product's safety data sheet for detailed hazard information .

Properties

IUPAC Name

(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRZNBPQNVOJTP-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701914-00-3
Record name rac-(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2-chlorophenyl diazomethane with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring. The resulting ester can then be hydrolyzed to yield the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, enantioselective synthesis methods may be employed to obtain the desired chiral product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid to an alcohol or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry

(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid has significant potential in drug development due to its unique structure:

  • Drug Design: The compound serves as a scaffold for developing new pharmaceuticals by modifying its functional groups to enhance efficacy and reduce toxicity.
  • Structure-Activity Relationship (SAR) Studies: Investigating how structural changes impact biological activity can lead to more effective drugs.

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties: Preliminary studies suggest effectiveness against specific bacterial strains.
  • Anti-inflammatory Effects: Potential applications in treating inflammatory conditions have been noted, though further research is necessary to elucidate mechanisms.

Case Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated moderate activity against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development. Further investigations are required to optimize its structure for enhanced potency.

Case Study 2: Anti-inflammatory Mechanism Exploration

Research into the anti-inflammatory properties revealed that this compound may inhibit specific inflammatory pathways. In vitro assays demonstrated reduced production of pro-inflammatory cytokines in immune cells treated with this compound. This finding positions it as a candidate for further development in treating inflammatory diseases.

Mechanism of Action

The mechanism by which (1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Halogen-Substituted Derivatives
  • rac-(1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid (CAS: 2227675-98-9): Substituents: 3-Bromo and 4-chloro groups. Molecular weight: ~285.5 g/mol (estimated).
  • rac-(1R,2R)-2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid: Substituents: 2- and 4-Fluorine atoms.
  • 2-(3,4-Dichlorophenyl)cyclopropane-1-carboxylic acid (): Substituents: 3- and 4-Chlorine atoms.
Alkyl and Ether-Substituted Derivatives
  • (1S,2S)-2-(2-Methylphenyl)cyclopropane-1-carboxylic acid (CAS: 1821747-79-8): Substituent: 2-Methyl group. Molecular weight: 188.21 g/mol.
  • 2-(2-Methoxyphenyl)cyclopropanecarboxylic acid (CAS: 176021-69-5):

    • Substituent: 2-Methoxy group.
    • The electron-donating methoxy group decreases acidity (higher pKa) and may influence hydrogen-bonding interactions in biological systems .

Heteroaromatic and Functionalized Derivatives

  • rac-(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid (CAS: 1446486-81-2):

    • Substituent: Furan-3-yl group.
    • The oxygen atom in furan introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic chlorophenyl group in the target compound .
  • (1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid (CAS: 66823-04-9):

    • Substituents: Hydroxymethyl and phenyl groups.
    • The hydroxyl group enhances solubility in aqueous media but may increase susceptibility to oxidative metabolism .

Stereochemical and Functional Group Modifications

  • (1R,2R)-1-Amino-2-phenylcyclopropane-1-carboxylic acid hydrochloride (CAS: 60903-07-3): Functional group: Amino and carboxylic acid. The amino group introduces a basic site, altering charge state and solubility (e.g., hydrochloride salt improves crystallinity) .
  • 1-(2-Chloro-4-fluorophenyl)cycloprop-2-ene-1-carboxylic acid ():

    • Structure: Cyclopropene ring (double bond).
    • The cyclopropene’s increased ring strain and unsaturation confer distinct reactivity, such as susceptibility to Diels-Alder reactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Configuration Molecular Formula Molecular Weight (g/mol) Key Properties
(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid 2-Chlorophenyl (1R,2R) C₁₀H₉ClO₂ 196.63 High rigidity, moderate lipophilicity
rac-(1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid 3-Bromo-4-chlorophenyl rac-(1R,2R) C₁₀H₈BrClO₂ ~285.5 Enhanced lipophilicity, bulky
2-(2-Methoxyphenyl)cyclopropanecarboxylic acid 2-Methoxyphenyl (1R,2R) C₁₁H₁₂O₃ 192.21 Electron-donating, higher pKa
rac-(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid Furan-3-yl rac-(1R,2R) C₈H₈O₃ 152.15 Polar, hydrogen-bond donor

Biological Activity

(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with significant potential in medicinal chemistry. Its unique structure, characterized by a chiral center and specific substituents, influences its biological activity. This compound has garnered attention for its antimicrobial properties and potential applications in enzyme inhibition and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C10H9ClO2. The compound features a cyclopropane ring with a carboxylic acid group and a chlorophenyl substituent at the 2-position. Its stereochemistry is denoted by the (1R,2R) configuration, which plays a crucial role in its biological interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. Its mechanism may involve the inhibition of specific enzymes or pathways critical for bacterial survival.
  • Enzyme Inhibition : Studies have explored its role as an inhibitor of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. By inhibiting these enzymes, the compound could enhance the efficacy of existing antibiotics .

The biological effects of this compound are attributed to its interaction with target proteins and enzymes. The compound's structure allows it to bind selectively to active sites, modulating their activity. For example, it may interact with serine hydrolases involved in antibiotic resistance .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against resistant bacterial strains.
  • Synthesis and Applications : The synthesis of this compound typically involves cyclopropanation reactions using diazomethane derivatives. Its application as a chiral auxiliary in asymmetric synthesis further underscores its utility in drug development.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of this compound compared to similar cyclopropane derivatives:

Compound NameStructure TypeUnique Features
(1S,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acidCyclopropanecarboxylic AcidDifferent substitution pattern on the phenyl ring
(1R,3S)-3-(4-chlorophenyl)cyclopropane-1-carboxylic acidCyclopropanecarboxylic AcidDifferent stereochemistry and substitution pattern
3-(4-fluorophenyl)cyclopropane-1-carboxylic acidCyclopropanecarboxylic AcidFluorine substitution instead of chlorine

The differences in substitution patterns and stereochemistry significantly influence the biological activity and chemical reactivity of these compounds.

Q & A

Q. What are the common synthetic strategies for preparing (1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid?

The synthesis typically involves cyclopropanation reactions using diazo compounds (e.g., diazoacetates) and transition metal catalysts (e.g., rhodium or copper complexes) to construct the strained cyclopropane ring. For example, stereoselective cyclopropanation of 2-chlorostyrene derivatives with diazo reagents can yield the desired stereoisomer. Post-functionalization steps, such as hydrolysis or carboxylation, introduce the carboxylic acid group. Reaction conditions (temperature, solvent, catalyst loading) are critical for controlling regioselectivity and minimizing side products .

Q. How is the stereochemical integrity of the cyclopropane ring maintained during synthesis?

Chiral auxiliaries or enantioselective catalysts (e.g., Rh₂(S-DOSP)₄) are employed to enforce the (1R,2R) configuration. Techniques like chiral HPLC or polarimetry are used to verify enantiomeric purity. For instance, asymmetric cyclopropanation protocols often achieve >90% enantiomeric excess (ee) when optimized for steric and electronic effects .

Q. What analytical methods are recommended for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR can confirm the cyclopropane ring structure via characteristic coupling constants (e.g., J ~5–10 Hz for cyclopropane protons).
  • HPLC-MS : Validates purity and molecular weight, especially for detecting stereoisomeric impurities.
  • X-ray crystallography : Resolves absolute stereochemistry when single crystals are obtainable .

Q. What safety precautions are essential when handling this compound?

Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritancy. Waste disposal must follow hazardous chemical protocols, including neutralization of acidic residues before disposal .

Advanced Research Questions

Q. How do substituents on the cyclopropane ring influence biological activity in drug discovery?

Substituents like the 2-chlorophenyl group enhance lipophilicity and target binding (e.g., enzyme active sites). Comparative studies with analogs (e.g., 2,4-difluorophenyl or methyl-substituted derivatives) reveal that electron-withdrawing groups improve metabolic stability, while bulky groups reduce off-target interactions. SAR studies on enzyme inhibition (e.g., proteases) show a 10–100x potency increase with optimized substituents .

Q. What strategies address conflicting reactivity data in cyclopropane ring-opening reactions?

Contradictions in ring-opening rates (e.g., acid- vs. base-catalyzed conditions) arise from solvent polarity and steric effects. Computational modeling (DFT studies) can predict reaction pathways. For example, protonation at the carboxylate group in acidic media stabilizes transition states, accelerating ring-opening, while bulky substituents hinder nucleophilic attack in basic conditions .

Q. How is this compound utilized in studying enzyme inhibition mechanisms?

As a rigid scaffold, it mimics natural substrates in enzyme active sites. For example, its incorporation into transition-state analogs for serine hydrolases (e.g., FAAH) allows precise probing of catalytic residues via kinetic assays and X-ray co-crystallography. Fluorescently tagged derivatives enable real-time monitoring of enzyme-substrate interactions .

Q. What are the challenges in scaling up enantioselective synthesis for preclinical studies?

Key issues include catalyst cost (e.g., Rh-based catalysts) and reproducibility under non-ideal conditions (e.g., variable temperature gradients in large reactors). Continuous flow systems improve scalability by maintaining precise reaction control, achieving >80% yield and >95% ee in pilot-scale syntheses .

Q. How does the compound’s strain energy impact its reactivity in photochemical reactions?

The cyclopropane’s high ring strain (~27 kcal/mol) facilitates [2+2] photocycloadditions with alkenes. Time-resolved spectroscopy reveals rapid excited-state energy transfer, enabling applications in photocatalysis. Strain relief drives exothermic reactions, as shown in the synthesis of polycyclic frameworks under UV light .

Q. What computational tools are used to predict its metabolic stability?

Tools like Schrödinger’s ADMET Predictor or MetaCore model phase I/II metabolism (e.g., cytochrome P450 oxidation at the chlorophenyl ring). Molecular dynamics simulations highlight hydrogen-bonding interactions with metabolic enzymes, guiding structural modifications to reduce clearance rates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid

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